molecular formula C10H23NO B13527966 Ethyl-(4-methoxy-heptyl)-amine

Ethyl-(4-methoxy-heptyl)-amine

Cat. No.: B13527966
M. Wt: 173.30 g/mol
InChI Key: CSKCKCMPFLCDTD-UHFFFAOYSA-N
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Description

n-Ethyl-4-methoxyheptan-1-amine is an organic compound classified as an amine. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features an ethyl group and a methoxy group attached to a heptane backbone, with the amine functional group located at the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-4-methoxyheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxyheptan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-methoxyheptan-1-amine.

    Reagent: Ethyl halide (e.g., ethyl bromide or ethyl iodide).

    Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of n-Ethyl-4-methoxyheptan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-4-methoxyheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

n-Ethyl-4-methoxyheptan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Ethyl-4-methoxyheptan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

    n-Propyl-4-methoxyheptan-1-amine: Similar structure with a propyl group instead of an ethyl group.

    n-Ethyl-4-ethoxyheptan-1-amine: Similar structure with an ethoxy group instead of a methoxy group.

    n-Ethyl-4-methoxyhexan-1-amine: Similar structure with a hexane backbone instead of a heptane backbone.

Uniqueness

n-Ethyl-4-methoxyheptan-1-amine is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it valuable for various applications in research and industry.

Biological Activity

Ethyl-(4-methoxy-heptyl)-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amine with a unique structure that includes a heptyl chain and a methoxy group. The structural formula can be represented as follows:

C1H3CC7H15NC2H5\text{C}_1\text{H}_3\text{C}-\text{C}_7\text{H}_{15}-\text{N}-\text{C}_2\text{H}_5

This structure contributes to its lipophilicity, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Below are key findings related to its pharmacological properties:

Anticancer Activity

Recent studies have indicated that derivatives of amines similar to this compound exhibit significant anticancer properties. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents.

CompoundCancer TypeIC50 (µM)
ALung0.06
BColon0.10
CBreast2.50

This table summarizes the potency of related compounds, suggesting that this compound may also possess similar activities.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of tubulin polymerization, disrupting the dynamic process necessary for cell division. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells, as demonstrated in several preclinical models.

Antimicrobial Activity

In addition to anticancer properties, this compound and its derivatives have shown promising antimicrobial activity. Studies have reported effective inhibition against a range of microorganisms, with some derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of this compound in xenograft models of prostate cancer. The results indicated a significant reduction in tumor volume compared to control groups, with no observed neurotoxicity at therapeutic doses.

Case Study 2: Antimicrobial Properties

In a clinical trial assessing the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of resistant bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, yielding MIC values that suggest potential for further development into therapeutic agents.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

N-ethyl-4-methoxyheptan-1-amine

InChI

InChI=1S/C10H23NO/c1-4-7-10(12-3)8-6-9-11-5-2/h10-11H,4-9H2,1-3H3

InChI Key

CSKCKCMPFLCDTD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCNCC)OC

Origin of Product

United States

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